Product packaging for EDUENONE(Cat. No.:CAS No. 163135-97-5)

EDUENONE

Cat. No.: B1180802
CAS No.: 163135-97-5
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Description

EDUENONE is a high-purity chemical compound provided as a research tool for spectroscopic analysis and in vitro biological study. As a well-characterized small molecule, it serves as a critical reference standard in analytical chemistry, particularly in method development for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its defined structure and composition make it valuable for basic research in pharmaceutical discovery, where it may be used to investigate biochemical pathways or protein interactions . This product is intended solely for laboratory research purposes. It is classified as a Research Use Only (RUO) product, meaning it is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic use . Researchers are responsible for ensuring compliance with all applicable regulations in their use of this material.

Properties

CAS No.

163135-97-5

Molecular Formula

C12H17NO2S

Synonyms

EDUENONE

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Eduenone

Discovery and Source Organisms of Eduenone (e.g., Marine Invertebrates, Soft Corals)

This compound was identified during studies investigating the chemical composition and biological activities of marine organisms, particularly soft corals. It has been reported as being isolated from the Caribbean gorgonian Eunicea laciniata. mdpi.com Another study involving soft corals from the Colombian Caribbean suggested this compound as a possible compound present in the extract of Pseudoplexaura flagellosa, based on metabolomic analysis and comparison with databases. mdpi.comunisabana.edu.co This suggests that this compound, or structurally similar dolabellane diterpenoids, may be present in various species within the Octocorallia subclass. unisabana.edu.co

Detailed research findings indicate that in one study, a feature consistent with the molecular formula C20H30O, corresponding to either this compound or dolabellatrienone, was found in the extract of Pseudoplexaura flagellosa. mdpi.comunisabana.edu.co Further analysis using MS/MS data and comparison with databases supported the possibility of this feature being this compound or dolabellatrienone. mdpi.comunisabana.edu.co

Advanced Extraction and Purification Methodologies for this compound

The isolation and purification of natural compounds like this compound from marine organisms typically involve a series of steps aimed at separating the target compound from the complex biological matrix. While specific detailed methodologies for this compound's isolation are not extensively detailed in the provided search results, general approaches for extracting and purifying compounds from soft corals and other natural sources can be inferred.

Extraction often begins with the collection and processing of the source organism. For soft corals, this might involve extraction using organic solvent mixtures, such as dichloromethane/methanol, often facilitated by techniques like sonication. mdpi.com The resulting extracts contain a complex mixture of compounds.

Purification methodologies are then employed to isolate individual compounds from the crude extract. These methods commonly include chromatographic techniques. For instance, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a phenyl-hexyl column and gradient elution has been used to purify compounds from soft coral extracts. mdpi.com This process separates compounds based on their differing affinities for the stationary and mobile phases. Repetitive HPLC-UV purifications have been utilized to isolate specific features of interest from extracts. mdpi.com

General principles of natural product isolation and purification involve steps such as disruption of cellular structure to release intracellular compounds, separation of soluble compounds from debris, and various chromatographic techniques to isolate the target molecule based on its chemical properties. promega.co.ukcd-genomics.com Techniques like differential ultracentrifugation, density gradient centrifugation, precipitation, ultrafiltration, immunoaffinity isolation, and size exclusion chromatography are also mentioned in the context of isolating components from biological samples, although their specific application to this compound is not explicitly detailed in these results. nih.govbeckman.comugent.be

While specific quantitative data on this compound yield or purity from these methods is not available in the provided text, the use of advanced analytical techniques like high-resolution mass spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing and confirming the structure of isolated compounds like dolabellane diterpenoids. mdpi.comunisabana.edu.co

Methodological Approaches for Eduenone Structural Elucidation

High-Resolution Mass Spectrometry and Fragmentation Analysis in Eduenone Research (e.g., UPLC-HRMS, MS/MS, MetFrag Software Applications)

High-resolution mass spectrometry (HRMS) plays a critical role in determining the accurate molecular mass of this compound, which is essential for establishing its elemental composition. Techniques like Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) are employed to separate and analyze compounds in complex mixtures, providing precise mass measurements. For this compound, HRESI-MS analysis has been used to propose its molecular formula as C₂₀H₃₀O, based on the observed m/z value of the protonated molecule [M + H]⁺ at 287.2374 nih.gov.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable information about the structural subunits of a molecule. By fragmenting the parent ion and analyzing the masses of the resulting fragments, researchers can deduce the connectivity of atoms within the molecule. The MS/MS data of this compound, specifically the fragmentation pattern of the m/z 287.2374 [M + H]⁺ ion, has been recorded and analyzed nih.gov.

Computational tools like MetFrag software are utilized to assist in the interpretation of MS/MS data. MetFrag compares experimental fragmentation patterns to in silico fragmentation of candidate structures from databases, helping to identify potential matches and evaluate the likelihood of proposed structures nih.govwikipedia.org. This approach was applied in the identification process of this compound, comparing its MS/MS data to databases and confirming the possibility of the feature corresponding to this compound with a low mass difference (Diff of 0.59 ppm) nih.gov.

Detailed research findings from HRMS and fragmentation analysis contribute to building a partial structure or confirming a proposed one. While specific detailed fragmentation data for this compound (e.g., a table of fragment ions and their proposed structures) was not extensively detailed in the provided search results, the application of these techniques was crucial in proposing and evaluating the molecular formula and initial structural hypotheses nih.gov.

Nuclear Magnetic Resonance Spectroscopy for this compound Structure Determination (e.g., 1D and 2D NMR, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed connectivity of atoms and determining the three-dimensional structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts and splitting patterns in ¹H NMR spectra are indicative of the functional groups and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton.

2D NMR experiments provide correlations between different nuclei, revealing connectivity and spatial relationships. For this compound structure determination, techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful nih.gov.

COSY experiments show correlations between protons that are coupled to each other through one or more bonds (typically 2 or 3 bonds). This helps in establishing proton-proton connectivity networks within the molecule.

HMBC experiments reveal correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds. These long-range correlations are crucial for connecting different parts of the molecule and establishing the carbon skeleton and the positions of functional groups. The structure of this compound as a dolabellane compound was established based on the analysis of ¹H-¹H COSY and HMBC spectra nih.gov.

NMR spectra for this compound were acquired on a high-field spectrometer (e.g., 600 MHz) equipped with a cryoprobe, allowing for analysis with potentially smaller sample amounts nih.gov. Signals are typically referenced to residual solvent signals nih.gov.

While detailed NMR peak assignments (chemical shifts, coupling constants, correlation tables) for this compound were not provided in the search results, the application of ¹H, ¹³C, COSY, and HMBC experiments was explicitly mentioned as fundamental to establishing its structure nih.gov.

Biosynthetic Pathways and Proposed Biogenesis of Eduenone

Precursor Identification and Enzymatic Steps in Eduenone Biosynthesis

The specific precursors and enzymatic steps involved in the biosynthesis of this compound could not be identified from the available information. Research into the biosynthesis of other compounds highlights the role of various precursors (e.g., glycerol, lactate, pyruvate, amino acids in gluconeogenesis; isoprenoids in biofuel production; simple molecules in nucleotide biosynthesis) and dedicated enzymes (e.g., synthases, dehydrogenases, kinases, carboxylases, isomerases, mutases). nih.govyoutube.comyoutube.comnih.govyoutube.comreactome.org However, without specific studies on this compound, these examples cannot be directly applied.

Molecular Biology and Genetic Engineering Approaches for Biosynthetic Pathway Elucidation of this compound

Information on the application of molecular biology and genetic engineering approaches specifically for elucidating the biosynthetic pathway of this compound was not found. These techniques, including gene isolation, cloning, and manipulation, are powerful tools for understanding and altering biosynthetic routes in various organisms. nih.govgoldenrice.orgwikipedia.orgnih.govelifesciences.orgpasteur.frnih.gov Examples include the engineering of pathways for essential amino acid production, biofuels, and other natural products. nih.govgoldenrice.orgnih.govelifesciences.orgnih.gov However, no such studies were identified for this compound.

Chemoenzymatic and Biomimetic Synthesis Strategies for this compound Development

Specific chemoenzymatic and biomimetic synthesis strategies applied to this compound were not detailed in the search results. Chemoenzymatic synthesis combines chemical and enzymatic methods and has been explored for compounds like peptides and oligosaccharides. nih.govresearchgate.netucsd.edunih.govhokudai.ac.jp Biomimetic synthesis aims to replicate natural biosynthetic processes in a laboratory setting and has been applied to various complex molecules. wikipedia.orgbeilstein-journals.orgwiley.comnih.govnih.gov While these approaches offer promising avenues for the synthesis of complex molecules, their specific application to this compound was not found in the provided information.

Compound Names and PubChem CIDs

Research on Eduenone S Biological Activities and Underlying Molecular Mechanisms

Evaluation of Eduenone's Bioactivity in Defined Cellular Systems (In Vitro Studies)

In vitro studies are crucial for investigating the interaction of compounds like this compound with biological systems at the cellular level. These studies can involve biochemical assays and cellular experiments to assess potential therapeutic applications, such as the modulation of disease-related biological processes. ontosight.ai

Cytotoxicological Investigations of this compound in Specific Tumor Cell Lines (e.g., A549, SiHa, L929 in the context of related dolabellanes)

Cytotoxicity studies evaluate the ability of a compound to induce toxicity in cells. This compound, along with other diterpenes like Edunone, Edudione, and Edunol, isolated from the Caribbean gorgonian Eunicea laciniata, has shown weak cytotoxicity against HeLa cells with an IC50 of 50 µg/mL. nih.govmdpi.com

In the context of related dolabellanes, studies have investigated their cytotoxic activities against various tumor cell lines, including A549 (human lung adenocarcinoma), SiHa (human cervical cancer), and L929 (mouse fibroblast, used as a non-tumor control). utadeo.edu.comdpi.comphcogj.comresearchgate.net For instance, dolabellatrienone, a dolabellane compound structurally similar to this compound, exhibited cytotoxic activity against A549 and SiHa cancer cell lines. utadeo.edu.comdpi.comunisabana.edu.co Specifically, dolabellatrienone showed IC50 values of 0.02 µg/mL against A549 and 0.03 µg/mL against SiHa cells. utadeo.edu.comdpi.com While these studies highlight the cytotoxic potential of related dolabellanes in these cell lines, specific detailed cytotoxicological data for this compound against A549, SiHa, and L929 cells are not extensively available in the provided search results. However, the weak cytotoxicity of this compound against HeLa cells nih.govmdpi.com provides some initial insight into its activity profile.

CompoundCell LineIC50 (µg/mL)Reference
This compoundHeLa50 nih.govmdpi.com
DolabellatrienoneA5490.02 utadeo.edu.comdpi.com
DolabellatrienoneSiHa0.03 utadeo.edu.comdpi.com
DolabellatrienoneL92964.95 utadeo.edu.co

Analysis of this compound's Modulatory Effects on Cellular Processes

The modulation of cellular processes by chemical compounds is a key area of biological research. In vitro models are frequently used to investigate how compounds influence various cellular activities. mdpi.comnih.gov While the provided search results generally discuss the potential of compounds like this compound to act as modulators of disease-related biological processes ontosight.ai, specific details on this compound's direct modulatory effects on defined cellular processes such as cell cycle progression, apoptosis induction, or migration are not explicitly detailed within the search snippets. However, the cytotoxic activity observed for this compound and related dolabellanes utadeo.edu.comdpi.comnih.govmdpi.com suggests potential interference with cellular processes essential for proliferation and survival.

Mechanistic Investigations of this compound-Induced Cellular Responses

Understanding the molecular mechanisms underlying a compound's biological activity is crucial. In vitro studies are valuable for elucidating these mechanisms. mdpi.commdpi.comnih.gov Mechanistic investigations can involve studying the interaction of a compound with specific cellular targets or pathways. ontosight.ainih.govmdpi.com Although the search results indicate that diterpenes from octocorals may possess novel and effective mechanisms of bioactivity unisabana.edu.co, and studies on other compounds have explored mechanisms like membrane interaction and interference with cell division mdpi.com, specific detailed mechanisms of this compound-induced cellular responses are not provided in the search results. Research into related dolabellanes has sometimes involved investigating their effects on processes like apoptosis and mitochondrial membrane potential in cancer cell lines researchgate.net, suggesting potential avenues for mechanistic studies on this compound.

Studies of this compound's Biological Efficacy in In Vivo Animal Models

In vivo animal models are essential for bridging the gap between in vitro findings and potential therapeutic applications in living organisms. au.dkmdpi.commodernvivo.comharvard.edu These models allow for the assessment of a compound's biological efficacy within a complex biological system. au.dkmdpi.com

Structure Activity Relationship Sar Studies and Analogue Development for Eduenone

Design and Synthesis of Indenone Analogues and Derivatives

The synthetic versatility of the indenone core allows for the introduction of diverse substituents at multiple positions, enabling a thorough exploration of the chemical space and its impact on biological activity. A common and effective strategy for creating a library of indenone derivatives is the Claisen-Schmidt condensation (an aldol (B89426) condensation) between a substituted 1-indanone (B140024) and a variety of benzaldehydes. rsc.org This reaction yields 2-benzylidene-1-indanone (B110557) derivatives, which serve as a foundational template for further modifications. nih.gov

Another key synthetic approach involves the intramolecular Friedel-Crafts acylation of arylpropanoic or arylbutanoic acids, which can be facilitated by microwave assistance and catalysts like metal triflates. beilstein-journals.org Modifications are not limited to the benzylidene portion; substitutions on the indanone ring itself, such as at the C-6 position with groups like piperidinyl ethoxy, have also been explored to enhance biological activity. rsc.org

Furthermore, the principle of bioisosterism and the splicing of bioactive groups have been employed in the design of novel indenone derivatives. For instance, chalcone (B49325) derivatives incorporating an indenone moiety have been synthesized to explore their antiviral properties. nih.govacs.org This approach combines the structural features of two known pharmacophores to generate hybrid molecules with potentially synergistic or novel activities. The synthesis of isoxazole-fused 1-indanones is another example of creating hybrid structures with enhanced anti-inflammatory and antimicrobial properties. nih.gov

Correlative Analysis of Structural Features and Biological Activity in Indenone and its Analogues

Systematic SAR studies on various series of indenone analogues have provided valuable insights into the structural requirements for different biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

For anti-inflammatory activity, particularly in the context of treating acute lung injury, a series of 2-benzylidene-1-indanone derivatives were synthesized and evaluated. nih.gov It was discovered that the presence and position of substituents on both the A-ring (the benzylidene moiety) and the B-ring (the indenone core) significantly influence the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. For instance, introducing a hydroxyl group at the C-6 position of the indanone ring was a key design element. nih.gov

Table 1: SAR of 2-benzylidene-1-indanone Derivatives as Anti-inflammatory Agents nih.gov
CompoundSubstitution on Benzylidene Ring (A-ring)Substitution on Indanone Ring (B-ring)Inhibition of TNF-α (%)Inhibition of IL-6 (%)
4d4-OH6-OH83.7369.28
8a2-OH6-OH75.480.1
8f3-F, 4-OH6-OH82.385.6
8j3-Cl, 4-OH6-OH78.983.2

In the realm of antimicrobial activity, SAR studies on aurone (B1235358) and indenone derivatives revealed that the introduction of electron-withdrawing groups or hydroxyl groups is beneficial for activity against Gram-positive bacteria. nih.gov This suggests that modulating the electronic properties of the scaffold is a key factor in enhancing antibacterial potency.

Table 2: Antibacterial Activity of Indenone Analogues nih.gov
CompoundKey Structural FeaturesTarget BacteriaMinimum Inhibitory Concentration (MIC) (μM)
A5Aurone derivative with electron-withdrawing groupsS. aureus15.625
D2Indenone derivative with electron-withdrawing groupsS. aureus15.625
A6Aurone derivativeS. aureus62.5 (MBC)
A8Aurone derivativeS. aureus62.5 (MBC)
E7Indenone derivativeS. aureus62.5 (MBC)

*MBC: Minimum Bactericidal Concentration

Furthermore, the evaluation of chalcone-indenone hybrids against the tobacco mosaic virus (TMV) has also yielded important SAR data. The therapeutic and protective activities were found to be dependent on the specific substitutions on the chalcone moiety. nih.govacs.org For example, compounds N2 and N7 in one study demonstrated significantly better therapeutic activities than the control, ningnanmycin. nih.gov

The structural rigidity of the indenone core, combined with the diverse chemistry that can be employed to modify it, makes it a highly adaptable scaffold for drug discovery. The correlative analysis of these structural modifications with their resultant biological activities continues to guide the development of new indenone-based therapeutic agents.

Advanced Analytical Methodologies for Eduenone Research

Chromatographic-Mass Spectrometric Methodologies for Complex Mixture Analysis and Metabolomics of Eduenone-Containing Extracts

Chromatographic-mass spectrometric (MS) techniques are indispensable for the analysis of complex mixtures, such as natural product extracts where this compound has been identified. The coupling of chromatographic separation with mass spectrometry provides a powerful platform for resolving individual components within a mixture and obtaining detailed structural information. In the context of metabolomics, which aims for the large-scale qualitative and quantitative study of all metabolites in a biological system, these techniques are fundamental mdpi.com.

Liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), has been successfully applied in metabolomic studies of soft corals where this compound was detected mdpi.comnih.govunisabana.edu.co. These studies utilize untargeted metabolomics approaches to analyze the diverse chemical profiles of the coral extracts. LC-HRMS allows for the separation of numerous metabolites and provides accurate mass measurements, which are crucial for the tentative identification of compounds mdpi.comnih.gov. For instance, in a study analyzing soft corals from the Colombian Caribbean, a feature with a specific m/z value was detected using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) mdpi.comunisabana.edu.co. Comparison of this mass spectral data with databases, coupled with dereplication strategies, allowed for the proposal of this compound as a possible compound corresponding to this feature mdpi.comnih.gov. MS/MS data was subsequently used to further investigate the identity of this feature mdpi.com.

Chromatographic separation prior to MS analysis offers several advantages for complex mixture analysis, including the reduction of matrix effects and ionization suppression, separation of isomers, provision of orthogonal data (e.g., retention time) for metabolite annotation, and enabling more accurate quantification of individual metabolites mdpi.com. Various LC methods, such as reversed-phase liquid chromatography (RPLC) and hydrophilic liquid interaction chromatography (HILIC), are extensively used in MS-based metabolomics nih.gov. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly suited for volatile and semi-volatile compounds, and its high resolution and reproducible separations make it excellent for complex metabolic mixture analyses mdpi.com. The application of these techniques in metabolomics allows for the comprehensive analysis of the chemical composition of extracts containing compounds like this compound, providing valuable insights into their presence and relative abundance within their natural source mdpi.comnih.govunisabana.edu.co.

Quantitative Analytical Techniques for this compound in Biological and Environmental Matrices

Quantitative analysis aims to determine the precise amount of a specific analyte present in a sample. For compounds like this compound, quantifying its levels in biological or environmental matrices is essential for various research purposes. While the search results highlight the importance of quantitative analysis in biological and environmental matrices generally archive.orggoogle.commun.canih.gov, specific detailed quantitative analytical methods solely for this compound in these matrices were not prominently found in the provided snippets.

However, the principles and techniques used for quantitative analysis of other compounds in complex matrices are applicable. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a fundamentally powerful analytical technique widely used for the quantitative analysis of target compounds in biological samples due to its high sensitivity and selectivity archive.org. Accurately quantifying analytes in biological matrices such as serum, plasma, or urine is challenging due to matrix effects, where co-eluting components can alter the ionization of the target analyte, affecting the accuracy and precision of the measurement archive.org. Strategies to characterize and control matrix effects are crucial for achieving reliable quantitative data archive.org.

Environmental matrices, including water and soil, also present challenges for quantitative analysis due to their diverse compositions mun.ca. Sample preparation techniques such as extraction, separation, and enrichment are necessary to isolate and concentrate the target analyte before analysis nih.gov. While the general approaches for quantitative analysis using techniques like LC-MS/MS in biological and environmental samples are well-established archive.orggoogle.comnih.gov, specific validated methods detailing the quantification of this compound in these particular matrices were not detailed in the provided search results.

Theoretical and Computational Investigations of Eduenone

Molecular Modeling and Docking Studies for Eduenone-Target Interactions

Molecular modeling and docking studies are widely used computational techniques to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein. youtube.comjocpr.com These studies provide insights into the potential biological targets of a compound and the nature of the interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. youtube.comjocpr.comresearchgate.net

While specific detailed research findings on this compound's molecular docking studies with particular targets were not extensively found in the search results, the general principles of these studies involve:

Ligand Preparation: Generating a 3D structure of this compound and preparing it for docking calculations, which may include energy minimization to obtain stable conformers. jocpr.com

Receptor Preparation: Obtaining the 3D structure of the target protein (usually from databases like the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site. youtube.com

Docking Simulation: Using algorithms to search for possible binding poses of this compound within the defined binding site of the receptor and scoring these poses based on their predicted binding affinity. youtube.comjocpr.com

Analysis of Results: Examining the top-ranked poses to understand the key interactions between this compound and the amino acid residues in the binding site, and estimating the binding energy. youtube.comjocpr.comresearchgate.net

Molecular docking studies can help prioritize compounds for experimental testing and provide a molecular basis for understanding observed biological activities. youtube.comnih.govnih.gov

Quantum Chemical Calculations of this compound's Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods based on quantum mechanics that are used to investigate the electronic structure, properties, and reactivity of molecules. ornl.govqulacs.orgrsc.orgchemeurope.com These calculations can provide detailed information about molecular orbitals, charge distribution, electrostatic potential, and energy levels, which are crucial for understanding how a molecule will behave in chemical reactions and interactions. ekb.egresearchgate.netcaltech.edu

For this compound, quantum chemical calculations could be applied to:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms in this compound.

Calculate Electronic Properties: Compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to ionization potential and electron affinity, respectively, and provide insights into reactivity. ekb.egresearchgate.net

Analyze Reactivity Descriptors: Calculate global and local reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, to predict reactive sites within the molecule. ekb.egresearchgate.netnih.gov

Investigate Spectroscopic Properties: Simulate spectroscopic parameters (e.g., NMR shifts, UV-Vis spectra) to aid in the identification and characterization of this compound.

While specific quantum chemical studies focused solely on this compound were not prominently featured in the search results, the application of Density Functional Theory (DFT) and other ab initio methods are common for such investigations on organic molecules. chemeurope.comekb.egresearchgate.net These calculations can provide a fundamental understanding of this compound's intrinsic chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics of this compound

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's laws of motion for each atom. utep.eduebsco.comgithub.io MD simulations allow researchers to study the dynamic aspects of molecules, including conformational changes, flexibility, and interactions with their environment, such as solvent or a binding partner. massbio.orgvolkamerlab.orgnih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: Sample different possible 3D shapes (conformers) that this compound can adopt and understand the relative stability of these conformers. drugdesign.orgnih.gov

Study Ligand-Binding Dynamics: If this compound is found to interact with a biological target, MD simulations can provide insights into the binding and unbinding pathways, the stability of the complex, and the conformational changes of both this compound and the target upon binding. nih.govnih.govarxiv.orgbiorxiv.orgyoutube.comnih.gov

Analyze Flexibility and Stability: Assess the flexibility of different parts of the this compound molecule and its stability under various conditions (e.g., temperature, solvent). massbio.orgvolkamerlab.org

MD simulations provide a dynamic view of molecular behavior, complementing the static snapshots obtained from methods like molecular docking. volkamerlab.orgbiorxiv.org They are particularly valuable for understanding processes that involve molecular motion and conformational rearrangements. massbio.orgnih.govfrontiersin.org

Future Research Trajectories and Unaddressed Questions for Eduenone

Emerging Methodologies and Technologies Applicable to Eduenone Research

Advancements in scientific methodologies and technologies offer promising avenues for deepening our understanding of this compound. Future research could leverage sophisticated analytical techniques for comprehensive structural elucidation and purity assessment, especially for samples obtained through complex isolation or synthesis routes. High-resolution mass spectrometry and advanced NMR techniques could provide more detailed insights into its molecular structure and potential isomers.

Furthermore, the application of computational chemistry and in silico modeling could play a significant role. These methods can be used to predict this compound's physical and chemical properties, explore its potential reactivity, and model its interactions with biological targets if relevant to future studies (without delving into specific biological effects, which are outside the scope). This can help prioritize experimental investigations and potentially identify novel research directions.

Advanced chromatographic techniques, such as multi-dimensional chromatography, could be employed for enhanced separation and purification of this compound from complex mixtures, which is crucial for accurate characterization and downstream studies. The integration of hyphenated techniques, coupling chromatography with spectroscopy (e.g., LC-MS, GC-MS), will continue to be essential for identifying and quantifying this compound in various matrices.

The increasing accessibility of automation and high-throughput screening technologies could accelerate research, particularly in exploring potential chemical reactions or interactions of this compound in a controlled environment. Robotics and miniaturization could allow for a larger number of experiments to be conducted efficiently, generating substantial datasets for analysis.

Identification of Key Research Gaps and Priorities in this compound Studies

Despite existing knowledge, several key research gaps regarding this compound remain. A primary gap lies in a comprehensive understanding of its long-term stability under various environmental conditions (temperature, light, humidity), which is crucial for handling, storage, and potential future applications. Research into degradation pathways and the identification of degradation products is also a significant unaddressed area.

Another priority is the exploration of its full range of chemical reactions and transformations. While some reactions may be known, a systematic investigation into its reactivity with different classes of reagents and under varying conditions is needed to fully understand its chemical behavior and potential for derivatization.

There may also be a knowledge gap concerning the naturally occurring sources or environmental prevalence of this compound, if applicable. Identifying and characterizing these sources could provide insights into its natural role and distribution. Similarly, understanding its fate and transport in the environment is an open question that warrants investigation.

Furthermore, a detailed understanding of the potential interactions of this compound with other chemicals or materials it might encounter in different contexts represents a research priority. This could involve studying its compatibility with common solvents, reagents, or matrix components.

Research gaps can be broadly categorized, including evidence gaps, knowledge gaps, practical-knowledge gaps, methodological gaps, empirical gaps, theoretical gaps, and population gaps. phdassistance.comresearchgate.net For this compound, addressing the fundamental knowledge gaps regarding its intrinsic properties, reactivity, and environmental behavior are critical priorities for future research.

Potential for Biosynthetic Engineering and Sustainable Production of this compound

The potential for producing this compound through biosynthetic engineering and sustainable methods represents a significant future research trajectory. If this compound is a naturally occurring compound, understanding its biosynthetic pathway is a crucial first step. Research could focus on identifying the genes and enzymes involved in its synthesis in biological organisms.

Once the biosynthetic pathway is elucidated, genetic engineering techniques could be employed to modify or transfer this pathway into a suitable host organism, such as bacteria or yeast, for heterologous expression. This could enable the production of this compound through fermentation, offering a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis, which often involves harsh reagents and generates significant waste. 3ds.cominstituteofsustainabilitystudies.comtheleansuite.com

Research in this area would involve techniques such as gene cloning, pathway reconstruction, and metabolic engineering to optimize the host organism for efficient this compound production. nih.govtu-dresden.de This could include enhancing the expression of biosynthetic enzymes, diverting metabolic flux towards this compound synthesis, and minimizing the production of byproducts.

Sustainable production efforts could also explore the use of renewable feedstocks for microbial fermentation, further reducing the environmental footprint. 3ds.comtheleansuite.com Investigating different host organisms and fermentation conditions could help optimize yield and purity.

Beyond microbial biosynthesis, plant cell culture or even in vitro enzymatic synthesis using isolated enzymes from the pathway could be explored as alternative sustainable production methods. These approaches could offer advantages in terms of scalability and control over the synthesis process.

Q & A

Q. How to synthesize interdisciplinary data (e.g., biochemical, clinical, computational) in this compound research?

  • Methodological Guidance : Use systematic review frameworks (PRISMA) or meta-analysis for cross-study comparisons. For example, integrate molecular dynamics simulations with pharmacokinetic data to predict this compound’s bioavailability. Highlight gaps via evidence maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.